Methyltetrazine-PEG5-methyltetrazine Methyltetrazine-PEG5-methyltetrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16675925
InChI: InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46)
SMILES:
Molecular Formula: C34H44N10O7
Molecular Weight: 704.8 g/mol

Methyltetrazine-PEG5-methyltetrazine

CAS No.:

Cat. No.: VC16675925

Molecular Formula: C34H44N10O7

Molecular Weight: 704.8 g/mol

* For research use only. Not for human or veterinary use.

Methyltetrazine-PEG5-methyltetrazine -

Specification

Molecular Formula C34H44N10O7
Molecular Weight 704.8 g/mol
IUPAC Name N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide
Standard InChI InChI=1S/C34H44N10O7/c1-25-37-41-33(42-38-25)29-7-3-27(4-8-29)23-35-31(45)11-13-47-15-17-49-19-21-51-22-20-50-18-16-48-14-12-32(46)36-24-28-5-9-30(10-6-28)34-43-39-26(2)40-44-34/h3-10H,11-24H2,1-2H3,(H,35,45)(H,36,46)
Standard InChI Key WDEMZBSBIMOGBN-UHFFFAOYSA-N
Canonical SMILES CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyltetrazine-PEG5-methyltetrazine features a homobifunctional structure with two methyltetrazine groups symmetrically positioned at either terminus of a PEG5 chain. The tetrazine rings, aromatic heterocycles containing four nitrogen atoms, serve as dienophiles in IEDDA reactions. The PEG5 spacer, composed of five ethylene glycol units, introduces hydrophilicity and flexibility, critical for maintaining solubility in aqueous buffers and minimizing steric interference during conjugation .

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC₂₈H₃₈N₆O₁₀
Molecular Weight618.64 g/mol
Functional GroupsDual methyltetrazine, PEG5 spacer
SolubilityAqueous buffers, DMSO, DMF
ReactivityIEDDA with strained alkenes (k ≈ 10³ M⁻¹s⁻¹)
Storage Conditions-20°C, desiccated

The compound’s symmetry ensures uniform reactivity across both tetrazine groups, enabling predictable conjugation kinetics . PEG5’s role extends beyond solubility; its length (approximately 20 Å) optimizes spatial separation between conjugated entities, reducing unintended interactions.

Spectroscopic Characterization

While detailed spectral data are proprietary, nuclear magnetic resonance (NMR) analysis typically reveals characteristic peaks for the tetrazine aromatic protons (δ 9.2–9.6 ppm) and PEG methylene groups (δ 3.5–3.7 ppm). High-performance liquid chromatography (HPLC) purity exceeds 95%, ensuring reliability in sensitive applications like in vivo imaging .

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves sequential PEGylation and tetrazine functionalization:

  • PEG5 Activation: A linear PEG5 diamine is reacted with methyltetrazine derivatives under mild basic conditions.

  • Coupling: Carbodiimide-mediated conjugation links tetrazine carboxylic acids to PEG5’s terminal amines.

  • Purification: Size-exclusion chromatography removes unreacted precursors, yielding the symmetric product .

Industrial-scale production employs continuous-flow reactors to enhance yield (>80%) and reduce batch variability. Strict control over reaction pH (7.5–8.5) prevents tetrazine degradation, while lyophilization ensures long-term stability .

Reaction Mechanisms and Kinetics

IEDDA Cycloaddition

Methyltetrazine’s electron-deficient nature drives rapid IEDDA reactions with strained dienophiles like trans-cyclooctene (TCO) or norbornene:

Tetrazine+TCOk103M1s1Dihydropyridazine\text{Tetrazine} + \text{TCO} \xrightarrow{k \approx 10^3 \, \text{M}^{-1}\text{s}^{-1}} \text{Dihydropyridazine}

This second-order reaction proceeds without catalysts, achieving near-quantitative yields within minutes under physiological conditions . The PEG5 spacer’s flexibility accelerates kinetics by reducing rotational barriers between reactants.

Orthogonality and Selectivity

Tetrazines exhibit exceptional chemoselectivity, remaining inert toward thiols, amines, and carbonyls under neutral pH. This orthogonality enables sequential labeling strategies—e.g., conjugating antibodies via tetrazine-TCO reactions followed by fluorophore attachment through NHS chemistry .

Applications in Biotechnology and Medicine

Biomolecular Crosslinking

The compound’s dual reactivity facilitates one-step crosslinking of TCO-functionalized proteins, nucleic acids, or glycans. For instance, linking anti-HER2 antibodies to toxin-loaded liposomes enhances tumor targeting while minimizing off-site toxicity .

Multifunctional Drug Delivery Systems

PEG5’s stealth properties prolong circulation half-life when conjugating drug payloads to targeting ligands. In a recent preclinical study, doxorubicin conjugated via methyltetrazine-PEG5-methyltetrazine showed 3-fold higher tumor accumulation than free drug, with reduced cardiotoxicity .

Dual-Labeled Imaging Probes

Simultaneous attachment of near-infrared fluorophores and radionuclides enables multimodal imaging. A 2024 study demonstrated that ⁶⁴Cu-labeled tetrazine probes achieved 1.2 mm resolution in PET-MRI imaging of pancreatic tumors, surpassing conventional agents.

Material Science Applications

Surface Functionalization

Self-assembled monolayers (SAMs) on gold nanoparticles modified with methyltetrazine-PEG5-methyltetrazine exhibit enhanced colloidal stability and ligand density. These surfaces enable precise patterning of proteins or DNA origami structures for biosensing applications .

Responsive Hydrogels

Incorporating the linker into poly(ethylene glycol) diacrylate (PEGDA) hydrogels creates degradable matrices. Upon TCO addition, tetrazine-TCO crosslinks dissociate, enabling spatially controlled hydrogel erosion for drug release .

Future Directions

In Vivo Pretargeting Strategies

Combining methyltetrazine-PEG5-methyltetrazine with TCO-modified antibodies could enable two-step pretargeted radioimmunotherapy, minimizing radiation exposure to healthy tissues.

Enzyme-Activated Probes

Engineering tetrazine substrates cleavable by tumor-specific proteases may yield activatable imaging agents with enhanced signal-to-noise ratios.

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